![molecular formula C10H10N2O2 B1602018 Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 127717-18-4](/img/structure/B1602018.png)
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
“Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 127717-18-4. Its molecular weight is 190.2 and its IUPAC name is methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-7-3-4-9-8(10(13)14-2)5-11-12(9)6-7/h3-6H,1-2H3 . This indicates that the compound has a pyrazolo[1,5-a]pyridine core with a methyl group attached to the pyrazole ring and a carboxylate group attached to the pyridine ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound’s InChI key is SRCMADUBXYBMGV-UHFFFAOYSA-N .Scientific Research Applications
Fluorescent Molecules
“Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate” is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Bioimaging Applications
The fluorescent properties of PPs, including “Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate”, make them suitable for bioimaging applications . They can be used to study bio-macromolecular interactions .
Organic Light-Emitting Devices
PPs, including “Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate”, have potential applications in the field of organic light-emitting devices . Their unique photophysical properties make them suitable for this purpose .
Chelating Agents for Ions
The presence of heteroatoms (B, N, O, or S) in these compounds makes them potential chelating agents for ions . This property can be exploited in various scientific research applications .
Cancer Therapeutics
PPs, including “Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate”, have been found to have potential applications in cancer therapeutics . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Treatment of Autoimmune Diseases
“Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate” and similar compounds have been found to have potential applications in the treatment of autoimmune diseases . They have been identified as potential agents for this purpose .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9-8(10(13)14-2)5-11-12(9)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMADUBXYBMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562505 | |
Record name | Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
127717-18-4 | |
Record name | Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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